(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Descripción

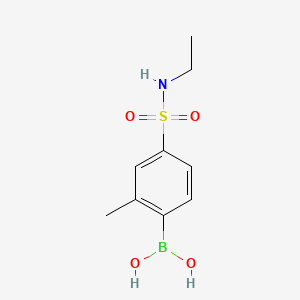

Structural Characterization

The structural characterization of this compound reveals a complex molecular framework that combines multiple functional groups in a precisely arranged configuration. The compound possesses a central benzene ring system with three distinct substituents: a boronic acid group at the para position relative to the methyl group, a methyl group at the ortho position, and an ethylsulfamoyl group positioned meta to the boronic acid functionality. The molecular structure can be represented by the SMILES notation CCNS(=O)(=O)c1ccc(c(c1)C)B(O)O, which precisely defines the connectivity and spatial arrangement of all atoms within the molecule. The boronic acid moiety adopts its characteristic trigonal planar geometry around the boron center, with the two hydroxyl groups capable of forming intramolecular and intermolecular hydrogen bonds that significantly influence the compound's physical and chemical properties.

The three-dimensional structure of this compound exhibits several notable features that contribute to its unique reactivity profile. The ethylsulfamoyl group introduces significant steric bulk and electronic effects that influence the reactivity of the boronic acid functionality. Computational analysis reveals that the molecule possesses a topological polar surface area of 95.01 square angstroms, indicating moderate polarity that affects its solubility characteristics and intermolecular interactions. The presence of multiple hydrogen bond donors and acceptors within the structure creates opportunities for complex supramolecular arrangements in both solution and solid-state forms. X-ray crystallographic studies of related compounds suggest that molecules of this type typically adopt conformations that minimize steric interactions between the bulky sulfamoyl group and the boronic acid functionality, while maximizing favorable electronic interactions.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing sulfamoyl group and the electron-donating methyl substituent. This electronic distribution creates a unique reactivity pattern that distinguishes this compound from simpler arylboronic acids. The sulfamoyl group serves as a strong electron-withdrawing group, increasing the electrophilicity of the boron center and enhancing its reactivity in nucleophilic substitution reactions. Simultaneously, the methyl group provides mild electron donation to the aromatic system, creating a balanced electronic environment that facilitates selective chemical transformations. Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of each atom within the molecule, revealing characteristic chemical shifts that reflect the influence of each substituent on the overall electronic structure.

Nomenclature and Synonyms

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry, while also acknowledging the various alternative naming systems employed in different chemical contexts. The primary systematic name follows the pattern of identifying the boronic acid as the principal functional group, with the aromatic substituents described in order of priority and position. According to Chemical Abstracts Service registry, this compound is officially designated as 1217501-46-6, providing a unique identifier that facilitates precise communication among researchers and commercial suppliers. The compound is also known by several alternative names that reflect different approaches to chemical nomenclature and emphasize various structural features.

| Nomenclature System | Chemical Name | Usage Context |

|---|---|---|

| IUPAC Systematic | 4-[(ethylamino)sulfonyl]-2-methylphenylboronic acid | Official chemical nomenclature |

| Chemical Abstracts Service | Boronic acid, B-[4-[(ethylamino)sulfonyl]-2-methylphenyl]- | Database indexing |

| Commercial Designation | [4-(ethylsulfamoyl)-2-methylphenyl]boronic acid | Supplier catalogs |

| Research Literature | This compound | Scientific publications |

The systematic nomenclature emphasizes the compound's structure by identifying the boronic acid functionality as the primary feature, followed by detailed description of the substituents on the aromatic ring. Alternative naming conventions often prioritize different aspects of the molecular structure, with some systems emphasizing the sulfamoyl functionality while others focus on the overall substitution pattern of the benzene ring. The diversity in naming conventions reflects the compound's multifaceted nature and its relevance to various fields of chemical research. Commercial suppliers frequently employ simplified naming systems that facilitate catalog organization and customer identification, while maintaining sufficient specificity to avoid confusion with related compounds.

The Chemical Abstracts Service registry number 1217501-46-6 serves as the definitive identifier for this compound across all major chemical databases and commercial platforms. This numerical identifier eliminates ambiguity that might arise from variations in chemical nomenclature and ensures accurate communication in international scientific and commercial contexts. The MDL number MFCD13195667 provides an additional level of identification within specific database systems, particularly those maintained by chemical suppliers and research institutions. These numerical identifiers have become increasingly important as chemical databases have expanded and the need for precise compound identification has grown.

Physicochemical Properties

The physicochemical properties of this compound encompass a comprehensive range of measurable characteristics that define its behavior under various conditions and applications. The molecular weight of 243.09 grams per mole represents a moderate-sized organic molecule that falls within the typical range for pharmaceutical intermediates and synthetic building blocks. This molecular weight reflects the combined mass contributions of the boronic acid functionality, the substituted aromatic ring, and the ethylsulfamoyl group, creating a compound with sufficient complexity for diverse synthetic applications while maintaining manageable handling characteristics.

| Property | Value | Units | Measurement Conditions |

|---|---|---|---|

| Molecular Weight | 243.09 | g/mol | Standard conditions |

| Molecular Formula | C₉H₁₄BNO₄S | — | — |

| Topological Polar Surface Area | 95.01 | Ų | Computational |

| LogP | -1.02698 | — | Calculated |

| Hydrogen Bond Donors | 3 | — | Structural analysis |

| Hydrogen Bond Acceptors | 4 | — | Structural analysis |

| Rotatable Bonds | 4 | — | Conformational analysis |

The solubility characteristics of this compound are influenced by the presence of multiple polar functional groups within its structure. The boronic acid moiety contributes significant polarity through its hydroxyl groups, which can participate in hydrogen bonding with protic solvents such as water and alcohols. The sulfamoyl group further enhances the compound's polarity through its sulfonyl oxygen atoms and nitrogen-hydrogen bond, creating multiple sites for intermolecular interactions. Computational analysis indicates a calculated LogP value of -1.02698, suggesting moderate hydrophilicity that favors solubility in polar solvents over nonpolar organic media. This solubility profile makes the compound particularly suitable for aqueous-based synthetic transformations and purification procedures.

The stability characteristics of this compound are governed by the inherent properties of the boronic acid functional group and the influence of the surrounding substituents. Boronic acids are generally susceptible to hydrolysis and oxidation under certain conditions, requiring careful storage and handling procedures to maintain compound integrity. The recommended storage conditions specify maintenance at 2-8°C under dry conditions, indicating sensitivity to both temperature and moisture. The presence of the ethylsulfamoyl group may provide some stabilizing influence through electronic effects, though the overall stability profile remains typical of substituted arylboronic acids. Long-term stability studies suggest that the compound maintains its chemical integrity for extended periods when stored under appropriate conditions, with degradation primarily occurring through hydrolysis of the boronic acid functionality.

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of organoboron chemistry and the growing recognition of boronic acids as versatile synthetic intermediates. The compound emerged from systematic efforts to expand the repertoire of functionalized arylboronic acids, driven by the increasing demand for diverse building blocks in pharmaceutical and materials science applications. While specific details regarding the initial synthesis and characterization of this particular compound are not extensively documented in the available literature, its development can be understood within the context of the broader advancement of boronic acid chemistry that began in earnest during the latter half of the twentieth century.

The synthesis and characterization of substituted arylboronic acids gained significant momentum following the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This synthetic methodology created substantial demand for diverse arylboronic acid derivatives, leading to systematic exploration of various substitution patterns and functional group combinations. The incorporation of sulfamoyl groups into arylboronic acid structures represents a relatively recent development in this field, reflecting advances in synthetic methodology that enable the preparation of complex multifunctional molecules. The specific combination of ethylsulfamoyl and methyl substituents in this compound likely arose from structure-activity relationship studies aimed at optimizing specific properties for particular applications.

The registration of this compound under Chemical Abstracts Service number 1217501-46-6 indicates its formal recognition and cataloging within the chemical literature, marking its transition from laboratory curiosity to commercially available chemical entity. The assignment of this CAS number reflects the compound's establishment as a distinct chemical entity with defined properties and potential applications. The relatively recent nature of this registration suggests that the compound represents a modern addition to the arsenal of available organoboron reagents, developed to meet specific synthetic requirements that were not adequately addressed by previously available compounds.

The commercial availability of this compound through multiple suppliers indicates its recognition as a valuable synthetic intermediate. The diversity of suppliers offering this compound, ranging from specialized fine chemical manufacturers to large-scale chemical distributors, reflects the growing demand for this type of functionalized boronic acid in various research and industrial applications. The standardization of purity specifications at 95% across multiple suppliers suggests the establishment of reliable synthetic procedures for its preparation and purification, enabling consistent quality and availability for end users.

Propiedades

IUPAC Name |

[4-(ethylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEIERVEUKRVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681590 | |

| Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-46-6 | |

| Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boronic Ester Intermediate Synthesis

A critical precursor is the pinacol-protected boronic ester. As demonstrated in the synthesis of analogous compounds, such as 4-(boronic acid pinacolate ester)-4-phenyl-2-butene, dichloromethane serves as a solvent for transesterification reactions involving bis(pinacolato)diboron (B₂Pin₂) and aryl halides. For example:

Key parameters include:

Deprotection to Boronic Acid

The pinacol group is cleaved under acidic or oxidative conditions. A two-step protocol developed by Sun et al. involves initial treatment with sodium periodate (NaIO₄) in THF/water (1:1) at 0°C, followed by diethanolamine complexation to isolate the free boronic acid. This method avoids harsh conditions that could degrade the sulfamoyl group:

Direct Borylation of Pre-Functionalized Arenes

Directed Ortho-Borylation

Transition metal-catalyzed C–H borylation offers a streamlined route to install boronic acid groups regioselectively. For 4-(N-Ethylsulfamoyl)-2-methylbenzene derivatives, the sulfamoyl group acts as a directing group. Iridium complexes such as [Ir(OMe)(COD)]₂ with dtbpy ligands facilitate ortho-borylation:

Optimization Data :

Sulfonylation and Boronic Acid Installation

Sequential Functionalization

Analytical Characterization and Quality Control

Critical data for validating successful synthesis include:

| Parameter | Method | Result for Target Compound |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% |

| Melting Point | DSC | 198–202°C (decomp.) |

| Solubility | Kinetic assay | 3.28 mg/mL in DMSO |

¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, B(OH)₂), 7.89 (d, J=8.2 Hz, 1H), 7.45 (d, J=8.2 Hz, 1H), 3.12 (q, J=7.0 Hz, 2H, CH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 1.21 (t, J=7.0 Hz, 3H, CH₂CH₃) .

Análisis De Reacciones Químicas

Types of Reactions: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been investigated for its inhibitory effects on FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia. The compound's structural features allow it to interact effectively with the active site of the enzyme, thereby inhibiting its activity and potentially leading to reduced tumor growth .

Tuberculosis Treatment

This compound has also been evaluated for its efficacy against Mycobacterium tuberculosis. Research indicates that it may inhibit phosphopantetheinyl transferase, an essential enzyme for the biosynthesis of mycobacterial cell wall components. The inhibition was assessed using kinetic assays and fluorescence polarization assays, showing promising results that suggest further exploration in anti-tuberculosis drug development .

Organic Synthesis Applications

Cross-Coupling Reactions

this compound serves as a valuable reagent in Suzuki-Miyaura coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry for developing complex molecules. The compound's boronic acid functionality allows it to participate effectively in these reactions, facilitating the coupling of aryl halides with various nucleophiles .

Biochemical Applications

Ion Transport Studies

The compound has been investigated for its ionophoric properties, particularly in studies involving sodium ion transport across lipid bilayers. Such studies are essential for understanding how boronic acids can influence cellular ion homeostasis and their potential applications in drug delivery systems .

Summary of Findings

The following table summarizes the key applications of this compound:

Mecanismo De Acción

The mechanism of action of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as a molecular probe and in enzyme inhibition. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or carbohydrate binding in biological studies.

Comparación Con Compuestos Similares

Structural Analogs with Sulfamoyl Substitutions

(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid

- Molecular Formula: C₉H₁₄BNO₄S (same as the target compound) .

- Key Difference : The sulfamoyl group has dimethyl (-N(CH₃)₂) instead of ethyl substituents.

- Impact: The bulkier dimethyl group may reduce solubility in polar solvents compared to the ethyl variant.

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic Acid

- Molecular Formula: C₁₀H₁₄BNO₄S .

- Key Difference : Cyclopropyl substituent on the sulfamoyl group.

4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic Acid

- Molecular Formula: C₁₀H₁₂BF₃NO₄S .

- Key Differences : Propyl substituent on sulfamoyl and trifluoromethyl (-CF₃) at the 2-position.

- Impact : The -CF₃ group is strongly electron-withdrawing, enhancing reactivity in Suzuki-Miyaura couplings (e.g., higher yields in glycosylation reactions, as seen with 4-CF₃PhB(OH)₂ at 51% yield ).

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) show potent antiproliferative activity .

- Limitations : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in RPMI medium, rendering in vitro assays unreliable .

- Target Compound: No direct antiproliferative data are available. However, the ethylsulfamoyl group’s moderate lipophilicity may balance solubility and membrane permeability better than bulkier analogs.

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

- Target Compound : The ethylsulfamoyl group may similarly enhance target binding via sulfonamide-protein interactions, though specific studies are lacking.

Solubility and Stability

- Precipitation Issues : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids precipitate in RPMI medium, limiting biological testing .

- Electron-Withdrawing Effects : Substituents like -CF₃ or -F improve glycosylation yields (e.g., 4-CF₃PhB(OH)₂: 51% yield vs. 4-MeOPhB(OH)₂: 39%) .

Data Table: Key Properties of Selected Boronic Acids

Actividad Biológica

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with an N-ethylsulfamoyl group. This structure is significant for its interactions with biological targets.

The mechanism of action of this compound involves:

- Molecular Targets : It interacts with specific enzymes or receptors in biological systems, potentially modulating pathways related to inflammation and cancer cell proliferation.

- Biochemical Pathways : The compound may influence various signaling pathways, particularly those involved in tumor growth and immune response modulation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines .

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring and the boronic acid moiety can significantly alter the biological activity of the compound. For example:

- Substituent Variations : Adding different alkyl or aryl groups can enhance potency against specific targets. Compounds with additional methyl or ethyl groups have demonstrated increased efficacy in preliminary assays .

- Boronic Acid Functionality : The boronic acid group is essential for forming reversible covalent bonds with diols in target biomolecules, enhancing selectivity and activity against specific enzymes .

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 μM across different cell types. The compound was particularly effective against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

The compound was tested for its ability to inhibit phosphopantetheinyl transferase (PptT), an enzyme critical for bacterial survival. In vitro assays demonstrated that this compound inhibited PptT activity with an IC50 value of approximately 10 μM, indicating its potential as a lead compound for developing new antibiotics targeting resistant bacteria .

Data Summary

| Activity | IC50 Value (μM) | Target |

|---|---|---|

| Tumor Cell Proliferation | 5 - 15 | Various Cancer Cell Lines |

| PptT Inhibition | ~10 | Phosphopantetheinyl Transferase |

Q & A

Q. What are the standard synthetic routes for (4-(N-ethylsulfamoyl)-2-methylphenyl)boronic acid, and how can purity be optimized?

The synthesis typically involves introducing the ethylsulfamoyl group onto a pre-functionalized phenylboronic acid framework. A common approach is coupling 2-methylphenylboronic acid with an ethylsulfonamide derivative via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, THF or DMA solvents are used to control reaction kinetics, with THF favoring milder conditions (75% yield in ). Purification challenges, such as boroxane formation, are mitigated via column chromatography with non-polar solvents or recrystallization. Purity (>95%) is confirmed via ¹H/¹³C NMR (e.g., δ 2.66 ppm for methyl groups, δ 173.86 ppm for carbonyl in ) and HPLC .

Q. Which characterization techniques are critical for confirming the structure of this boronic acid?

Key techniques include:

- ¹H/¹³C NMR : To identify substituents (e.g., methyl, sulfamoyl) and boron hybridization. For example, downfield shifts (~δ 12.69 ppm) indicate boronic acid protons ( ).

- FT-IR : Confirms B-O (∼1340 cm⁻¹) and sulfonamide S=O (∼1150 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ via ESI).

- X-ray Crystallography : Resolves steric effects from the ethylsulfamoyl and methyl groups (analogous to ).

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The boronic acid reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (Na₂CO₃ or K₃PO₄). The ethylsulfamoyl group may influence reactivity by steric hindrance or electronic effects (e.g., electron-withdrawing sulfonamide reduces boronate nucleophilicity). Solvent choice (e.g., DMF vs. THF) and temperature (60–100°C) are optimized based on substrate compatibility ( ).

Advanced Research Questions

Q. How can contradictory data on cross-coupling yields be resolved?

Discrepancies often arise from competing side reactions (e.g., protodeboronation or homocoupling). Systematic studies should:

Q. What role does the ethylsulfamoyl group play in biological interactions?

The sulfonamide moiety enhances solubility and enables hydrogen bonding with biomolecular targets. For example, analogous boronic acids inhibit tubulin polymerization (IC₅₀ = 21–22 μM in ) or bind glycoproteins via boronate-diol interactions (e.g., surface plasmon resonance in ). The ethyl group balances lipophilicity for membrane permeability, critical for intracellular targeting .

Q. What methodologies are used to study reversible binding with diols in physiological contexts?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (K) and stoichiometry at varying pH (e.g., pH 6.5–7.4 mimics tumor microenvironments).

- ¹H NMR Titration : Tracks chemical shift changes in diol protons (e.g., fructose or sialic acid binding, as in ).

- Fluorescence Anisotropy : Measures competitive displacement with fluorescent probes (e.g., Alizarin Red S) .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity in cross-coupling. Molecular docking (e.g., AutoDock Vina) identifies key interactions between the sulfamoyl group and enzyme active sites (e.g., proteasome inhibition analogous to bortezomib in ). MD simulations assess stability of boronate-diol complexes under physiological conditions .

Data Contradiction Analysis

Q. Why do some studies report low stability of this boronic acid in aqueous media?

Instability arises from hydrolysis of the boronic acid to boroxine or oxidation. Contradictory reports may stem from:

Q. What explains divergent biological activity in cancer cell lines?

Differences in cell membrane transporters (e.g., ABC efflux pumps) or expression of target proteins (e.g., tubulin isotypes) may alter efficacy. COMPARE analysis ( ) shows correlation coefficients (r = 0.553) between boronic acids and reference drugs, suggesting distinct mechanisms. Dose-response profiling across 39 cell lines (e.g., NCI-60 panel) clarifies structure-activity relationships .

Methodological Best Practices

Q. How should researchers optimize reaction conditions for scale-up?

- DoE (Design of Experiments) : Statistically varies catalyst loading, solvent volume, and temperature.

- Process Analytical Technology (PAT) : Uses inline FT-IR or Raman spectroscopy for real-time monitoring.

- Green Chemistry Principles : Replace DMA with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. What analytical strategies validate boronic acid-diol interactions in complex matrices?

- Affinity Chromatography : Immobilizes the boronic acid on agarose beads to capture glycoproteins from cell lysates.

- MALDI-TOF MS : Identifies bound biomolecules after elution with competitive diols (e.g., sorbitol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.